3-Hydroxy-4-n-propylpyridine
Description
Significance of Pyridine (B92270) Scaffolds in Molecular Design
Pyridine-based frameworks are integral to the development of new therapeutic agents and other functional molecules. nih.govvulcanchem.com Their presence in numerous FDA-approved drugs underscores their importance in medicinal chemistry. vulcanchem.comcdnsciencepub.com
Overview of Pyridine Heterocyclic Chemistry
Pyridine is a six-membered aromatic ring containing one nitrogen atom. This nitrogen atom imparts distinct chemical properties compared to its carbocyclic analog, benzene (B151609). The nitrogen atom's lone pair of electrons is not part of the aromatic system, rendering the pyridine ring electron-deficient and basic. Electrophilic aromatic substitution reactions on the pyridine ring are generally more difficult than on benzene and typically occur at the 3- and 5-positions. researchgate.net Conversely, the ring is more susceptible to nucleophilic substitution, especially at the 2-, 4-, and 6-positions. The initial isolation of pyridine from picoline in 1846 and the subsequent elucidation of its structure laid the groundwork for over a century of research into its derivatives. vulcanchem.com
Role of Hydroxyl and Alkyl Substituents in Pyridine Chemistry
The introduction of substituents, such as hydroxyl (-OH) and alkyl groups (like the n-propyl group in the target compound), significantly modifies the chemical and physical properties of the pyridine ring.
Hydroxyl Group: A hydroxyl group can exist in tautomeric equilibrium with its corresponding pyridone form. The position of this equilibrium is influenced by the solvent and the presence of other substituents. A 3-hydroxypyridine (B118123), such as the titular compound, predominantly exists in the hydroxy form. dur.ac.uk The hydroxyl group is an electron-donating group through resonance, which can activate the ring towards electrophilic substitution. It also provides a site for hydrogen bonding, influencing solubility and intermolecular interactions. chemicalbook.com The acidity of the hydroxyl group allows for the formation of salts and ethers. researchgate.net
Alkyl Group: An alkyl group, such as an n-propyl group, is an electron-donating group through induction. This effect can slightly increase the basicity of the pyridine nitrogen and influence the reactivity of the ring. The presence of an alkyl chain also impacts the lipophilicity of the molecule, which is a critical parameter for its biological activity and permeability through cell membranes.
Research Context of 3-Hydroxypyridine Isomers and Analogs
Research into 3-hydroxypyridine and its derivatives has revealed a wide array of applications, primarily stemming from their ability to act as ligands for metal ions and their involvement in biological processes.
Structural Diversity and Functional Implications in Substituted Pyridines
The versatility of pyridine chemistry allows for the synthesis of a vast library of substituted pyridines with diverse functionalities. nih.gov The specific arrangement of substituents on the pyridine ring dictates the molecule's three-dimensional shape, electronic distribution, and ultimately, its biological and chemical function. fluorochem.co.ukrsc.org For instance, the relative positions of hydroxyl and other groups can lead to the formation of intramolecular hydrogen bonds, affecting the compound's conformation and reactivity. The structural diversity of substituted pyridines has been harnessed to create molecules with applications ranging from pharmaceuticals to materials science.
Historical Perspective of 3-Hydroxypyridine Research Methodologies
The study of 3-hydroxypyridines has evolved significantly over time. Early research focused on their isolation from natural sources and the development of fundamental synthetic routes. vulcanchem.com One of the classical methods for synthesizing 3-hydroxypyridines involves the Hofmann degradation of nicotinic acids. Another established method is the rearrangement of 2-acylfurans in the presence of ammonia. More contemporary methods focus on achieving greater efficiency and regioselectivity. For example, methods for the direct C-H functionalization of the pyridine ring are an active area of research. researchgate.net The characterization of these compounds has also advanced, with modern spectroscopic techniques such as NMR and mass spectrometry providing detailed structural information.
While no specific research findings for 3-Hydroxy-4-n-propylpyridine can be presented, the foundational principles outlined above provide a framework for predicting its potential chemical behavior and for guiding future research into its synthesis and characterization. The combination of a 3-hydroxy group and a 4-n-propyl substituent would likely result in a compound with interesting properties, potentially as a metal-chelating agent or as a building block for more complex molecules. The elucidation of its specific characteristics awaits dedicated synthetic and analytical investigation.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
4-propylpyridin-3-ol |
InChI |
InChI=1S/C8H11NO/c1-2-3-7-4-5-9-6-8(7)10/h4-6,10H,2-3H2,1H3 |
InChI Key |
UKSAKFOVGJWPEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=NC=C1)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
De Novo Synthesis of the 3-Hydroxy-4-n-propylpyridine Core Structure
The formation of the this compound core relies on the strategic construction of the pyridine (B92270) ring and the precise introduction of its substituents. This process can be approached through a variety of synthetic routes, each with its own set of advantages and challenges.
Strategies for Constructing the Pyridine Ring System
The assembly of the foundational pyridine ring is a critical first step in the synthesis of this compound. Various classical and modern synthetic methods can be employed to achieve this.
The Guareschi–Thorpe reaction, first reported by Icilio Guareschi in 1896 and later expanded upon by Jocelyn Field Thorpe, is a classic method for synthesizing substituted pyridines. The reaction typically involves the condensation of a cyano-containing active methylene compound, such as cyanoacetamide or ethyl cyanoacetate, with a β-dicarbonyl compound in the presence of a base, often ammonia or an ammonium salt. This multicomponent reaction proceeds through a series of condensation, cyclization, and dehydration steps to afford a substituted 2-pyridone, which exists in tautomeric equilibrium with the corresponding 2-hydroxypyridine (B17775).
Recent advancements have focused on developing more environmentally friendly and efficient versions of this reaction. For instance, the use of aqueous media and catalysts like ammonium carbonate has been explored to provide high yields of hydroxy cyanopyridines. These "green" approaches offer advantages such as simplified work-up procedures and reduced reliance on volatile organic solvents.
A generalized scheme for the Guareschi-Thorpe reaction is presented below:
Table 1: Key Steps in the Guareschi-Thorpe Reaction
| Step | Description |
|---|---|
| 1 | Knoevenagel condensation of the β-dicarbonyl compound with the cyano-active methylene compound. |
| 2 | Michael addition of a second molecule of the cyano-active methylene compound or ammonia. |
| 3 | Intramolecular cyclization. |
Another elegant strategy for the synthesis of the pyridine core involves the rearrangement of furan derivatives. Furans, which are readily available from biomass, can be converted into pyridines through various chemical transformations. A common approach involves the reaction of a 2-acylfuran with an ammonia source under elevated temperatures and pressures. This process is believed to proceed through a ring-opening of the furan to a 1,4-dicarbonyl intermediate, followed by condensation with ammonia and subsequent cyclization and dehydration to form the pyridine ring.
For example, 2-acylfurans can be reacted with ammonia or primary amines to yield 3-hydroxypyridines. This transformation often requires specific reaction conditions to achieve good yields and can be influenced by the nature of the substituents on the furan ring.
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of substituted pyridines. These reactions offer significant advantages in terms of atom economy, step economy, and the ability to generate diverse libraries of compounds.
One prominent example is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. While the classical Hantzsch synthesis yields a dihydropyridine, subsequent oxidation provides the aromatic pyridine. Variants of the Hantzsch reaction and other MCRs provide direct access to fully aromatized pyridines. These reactions often utilize various catalysts to improve yields and selectivity.
Introduction of the 3-Hydroxy Group
The introduction of a hydroxyl group at the 3-position of the pyridine ring is a key transformation in the synthesis of the target molecule. This can be achieved either by incorporating a precursor to the hydroxyl group during the ring-forming reaction or by functionalizing a pre-formed pyridine ring.
As mentioned in the context of the Guareschi-Thorpe reaction and furan rearrangement, these methods can directly yield pyridines with a hydroxyl or potential hydroxyl group at the desired position. For instance, the use of specific starting materials in the Guareschi-Thorpe reaction can lead to the formation of a 2-pyridone, which is a tautomer of a 2-hydroxypyridine. Subsequent chemical modifications may be necessary to achieve the 3-hydroxy substitution pattern if not directly accessible.
Alternatively, a pre-formed pyridine ring can be hydroxylated at the 3-position. This can be a challenging transformation due to the inherent reactivity of the pyridine ring, which is generally deactivated towards electrophilic substitution. However, methods such as directed metalation followed by reaction with an oxygenating agent, or nucleophilic aromatic substitution on a suitably activated pyridine derivative (e.g., a 3-halopyridine), can be employed.
Regioselective Introduction of the 4-n-Propyl Substituent
The final key step in the synthesis of this compound is the regioselective introduction of the n-propyl group at the C4 position. The presence of the 3-hydroxy group, an electron-donating substituent, can influence the regioselectivity of this alkylation step.
One of the most prominent methods for the C-H alkylation of electron-deficient heterocycles like pyridine is the Minisci reaction . chemicalbook.com This radical-based reaction allows for the introduction of alkyl groups onto the pyridine ring. chemicalbook.com The reaction is typically carried out under acidic conditions to protonate the pyridine nitrogen, thereby activating the ring towards radical attack. chemicalbook.com The regioselectivity of the Minisci reaction is often directed to the C2 and C4 positions. chemicalbook.com For a 3-substituted pyridine, a mixture of C2, C4, and C6 alkylated products can be expected. To achieve selectivity for the C4 position, strategic use of protecting groups on the 3-hydroxy group may be necessary to sterically hinder the C2 and C6 positions.
Another powerful strategy for the regioselective functionalization of pyridines is directed metalation . This approach involves the deprotonation of a specific C-H bond, directed by a functional group on the ring, to form an organometallic intermediate. This intermediate can then be quenched with an electrophile, such as an n-propyl halide, to introduce the desired substituent. For 3-hydroxypyridine (B118123), the hydroxyl group can act as a directing group. However, the acidity of the hydroxyl proton often necessitates its protection prior to metalation. Common protecting groups for hydroxyl functions, such as silyl ethers or carbamates, can be employed. Following protection, a strong base like an organolithium reagent or a lithium amide can be used to deprotonate the C4 position, followed by reaction with an n-propylating agent.
Table 2: Comparison of Methods for C4-Alkylation of Pyridines
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Minisci Reaction | Radical alkylation of a protonated pyridine ring. chemicalbook.com | Utilizes simple starting materials; tolerant of many functional groups. chemicalbook.com | Often results in a mixture of regioisomers; can require harsh acidic conditions. chemicalbook.com |
The successful synthesis of this compound hinges on the careful selection and optimization of these synthetic strategies to control the construction of the pyridine core and the regioselective introduction of the hydroxy and n-propyl substituents.
Derivatization and Functionalization of this compound
The structure of this compound offers several sites for chemical modification, enabling the synthesis of a diverse range of derivatives with tailored properties.
Modifications of the Hydroxyl Group
The phenolic hydroxyl group is a key functional handle for derivatization through various reactions.
The hydroxyl group can be readily converted into ethers or esters. Etherification , typically achieved through O-alkylation, involves treating the compound with an alkyl halide in the presence of a base. Studies on related 3-pyridinols have shown that using sodium salts in solvents like dimethyl sulfoxide (DMSO) preferentially yields O-alkylation products over N-alkylation of the pyridine ring. actachemscand.org Reactions of 3-hydroxypyridine with epoxides in the presence of Lewis acids also result in the formation of O-alkylation products, yielding hydroxy-ethers. tandfonline.comtandfonline.comresearchgate.net
Esterification can be accomplished by reacting the hydroxyl group with acyl chlorides or carboxylic anhydrides under basic conditions, or directly with carboxylic acids under acidic catalysis (Fischer esterification). For example, reacting this compound with acetic anhydride would yield 3-acetoxy-4-n-propylpyridine. These ester derivatives can serve as prodrugs or as protected intermediates in more complex synthetic sequences.
Table 2: Representative Reactions of the Hydroxyl Group
| Reaction | Reagent | Product Type | Typical Conditions |
|---|---|---|---|
| Etherification (Williamson) | Methyl Iodide (CH₃I) | Methyl Ether | Base (e.g., NaH) in an inert solvent (e.g., DMF) |
| Etherification (with Epoxide) | Propylene Oxide | Hydroxy-ether | Lewis Acid Catalyst (e.g., CdI₂/BF₃·OEt₂) tandfonline.comtandfonline.com |
| Esterification | Acetyl Chloride | Acetate Ester | Base (e.g., Pyridine or Triethylamine) |
| Esterification (Fischer) | Acetic Acid | Acetate Ester | Acid Catalyst (e.g., H₂SO₄), heat chemicalbook.com |
The 3-hydroxy-pyridine motif is a classic bidentate chelating agent, capable of binding to a wide variety of metal ions. nih.gov The hydroxyl group and the adjacent pyridine nitrogen atom form a stable five-membered ring upon coordination with a metal center. mdpi.com This structural feature is found in many hydroxypyridinone-based ligands designed for therapeutic and diagnostic applications, particularly as iron chelators. nih.govnih.govresearchgate.net
The presence of the n-propyl group at the C4 position can influence the lipophilicity and steric properties of the resulting metal complexes without directly participating in coordination. By modifying the electronic and steric environment of the chelating core, the n-propyl substituent can fine-tune the stability, selectivity, and bioavailability of the metal complexes. nih.gov The design of ligands based on the this compound scaffold is a key area of research in medicinal inorganic chemistry, with potential applications in creating agents for metal ion homeostasis, diagnostic imaging, and catalysis. researchgate.netnih.gov
Transformations Involving the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom makes it a site for electrophilic attack and coordination.
N-Alkylation: Reaction with alkyl halides can lead to the formation of quaternary pyridinium salts. This transformation introduces a permanent positive charge, significantly altering the solubility and electronic properties of the molecule. While O-alkylation of the hydroxyl group is often favored under specific conditions, N-alkylation can become a competing pathway, especially in the absence of a base to deprotonate the hydroxyl group first. actachemscand.org
N-Oxidation: Treatment with an oxidizing agent, such as a peroxy acid (e.g., m-CPBA), converts the pyridine nitrogen to a pyridine N-oxide. This modification increases the electron density of the pyridine ring, making it more susceptible to electrophilic substitution, particularly at the C4 position. It also alters the coordination properties of the molecule.
Coordination Chemistry: The pyridine nitrogen itself is a powerful Lewis base and can act as a coordination site for metal ions. In concert with the 3-hydroxyl group, it facilitates bidentate chelation. However, in the absence of deprotonation of the hydroxyl group, it can also coordinate as a monodentate ligand to various transition metals. nih.gov
Quaternization Reactions
Quaternization of the nitrogen atom in the pyridine ring is a fundamental transformation that converts the tertiary amine into a quaternary ammonium salt, known as a pyridinium salt. This reaction typically involves the treatment of the pyridine derivative with an alkyl halide. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.
For this compound, this reaction proceeds by reacting the compound with an alkylating agent such as an alkyl iodide (e.g., methyl iodide) or an alkyl bromide. The reaction is often carried out in a suitable solvent like ethanol, acetonitrile (B52724), or acetone, and may be accelerated by heating. The resulting 3-hydroxy-4-n-propyl-N-alkylpyridinium salt exhibits increased water solubility and a modified electronic profile of the pyridine ring. The general scheme for this reaction is presented below.
General Reaction Scheme for Quaternization:
| Reactant | Alkylating Agent | Solvent | Conditions | Product |
|---|---|---|---|---|
| This compound | Methyl Iodide | Ethanol | Reflux | 1-Methyl-3-hydroxy-4-n-propylpyridinium iodide |
| This compound | Benzyl (B1604629) Bromide | Acetonitrile | 70°C | 1-Benzyl-3-hydroxy-4-n-propylpyridinium bromide |
| 3-Hydroxymethylpyridine | Dodecyl Bromide | - | 120°C | 1-Dodecyl-3-hydroxymethylpyridinium bromide |
N-Oxidation and N-Alkylation Strategies
N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to certain electrophilic and nucleophilic substitution reactions. Common oxidizing agents for this purpose include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a catalyst. The oxidation of this compound would yield this compound N-oxide. The hydroxyl group at the 3-position may require protection prior to the oxidation to prevent side reactions.
N-Alkylation: While quaternization involves the formation of a permanent positive charge on the nitrogen atom, N-alkylation can also refer to the formation of N-alkylpyridones from hydroxypyridines. 3-Hydroxypyridine exists in tautomeric equilibrium with its zwitterionic pyridinium-3-olate form. Direct alkylation can occur at either the nitrogen or the oxygen atom. Selective N-alkylation of hydroxypyridines can be challenging, often yielding a mixture of N- and O-alkylated products. However, specific conditions can favor N-alkylation. For instance, catalyst- and base-free reactions of hydroxypyridines with organohalides have been shown to selectively produce N-alkylated products.
| Transformation | Substrate | Reagents | Typical Conditions | Product |
|---|---|---|---|---|
| N-Oxidation | This compound | m-CPBA | Dichloromethane, 0°C to rt | This compound N-oxide |
| N-Oxidation | This compound | H₂O₂ / Acetic Acid | 70-80°C | This compound N-oxide |
| N-Alkylation | 3-Hydroxypyridine | Benzyl Bromide | Acetonitrile, Reflux | 1-Benzyl-3-hydroxypyridinium bromide |
Modifications of the n-Propyl Side Chain
The n-propyl side chain at the 4-position offers another site for chemical modification, allowing for the introduction of diverse functionalities and the modulation of the molecule's steric and electronic properties.
Chain Elongation and Shortening Approaches
Chain Elongation: Standard organic synthesis methods can be employed to extend the n-propyl chain. For instance, the benzylic/picolylic position (the carbon atom attached to the pyridine ring) can be functionalized to introduce a leaving group, such as a halide, via radical halogenation. Subsequent nucleophilic substitution with a cyanide ion, followed by reduction, would extend the chain by one carbon. Alternatively, conversion to a Grignard reagent or an organolithium species would allow for coupling with various electrophiles to build more complex side chains.
Chain Shortening: Shortening of the alkyl side chain can be achieved through oxidative degradation. Strong oxidizing agents like potassium permanganate can oxidize the alkyl chain at the benzylic/picolylic position to a carboxylic acid, effectively shortening the chain to a single carbon. Further decarboxylation can then remove this carbon atom. This method's applicability would depend on the stability of the 3-hydroxy-pyridine core under strong oxidizing conditions.
Introduction of Additional Functional Groups (e.g., amino, sulfonyl)
The picolylic position of the n-propyl group is particularly reactive and amenable to functionalization.
Sulfonylation: The direct conversion of 4-alkylpyridines to the corresponding aryl picolyl sulfones has been reported. This reaction can be achieved by treating the 4-alkylpyridine with an aryl sulfonyl chloride and triethylamine in the presence of a catalytic amount of DMAP (4-dimethylaminopyridine). The reaction is believed to proceed through an N-sulfonyl 4-alkylidene dihydropyridine intermediate, resulting in the formal sulfonylation of an unactivated picolyl C–H bond. This method would introduce a sulfonyl group at the carbon atom adjacent to the pyridine ring of this compound.
Amination: The introduction of an amino group at the benzylic/picolylic position can be accomplished through various methods. One approach involves a traceless nitrogen activation strategy. This can be achieved through a sequential benzylic C–H N-aminopyridylation followed by a nickel-catalyzed C–N cross-coupling with aryl boronic acids. This method installs a versatile synthetic handle that allows for the preparation of diverse N-functionalized products.
| Functionalization | Reagents | Reaction Type | Potential Product |
|---|---|---|---|
| Sulfonylation | ArSO₂Cl, Et₃N, DMAP | Picolyl C-H Activation | 3-Hydroxy-4-(1-sulfonylpropyl)pyridine |
| Amination | N-Aminopyridinium reagents, Ni-catalyst | Traceless C-H Amination | 3-Hydroxy-4-(1-aminopropyl)pyridine |
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of chemical processes. Key to this is the use of environmentally benign solvents and reaction conditions.
Solvent-Free and Aqueous Reaction Systems
Aqueous Systems: Water is an ideal green solvent due to its non-toxicity, availability, and safety profile. The synthesis of N-substituted 3-hydroxypyridinium salts has been successfully demonstrated in water. For example, bio-derived 2,5-dioxohexanal can react with various amine hydrochlorides in water to produce a range of N-substituted 3-hydroxypyridinium salts in good yields. This approach showcases the feasibility of utilizing aqueous media for transformations involving the 3-hydroxypyridine scaffold. The synthesis of 3-hydroxypyridine itself can be achieved through the hydrolysis of 3-pyridinesulfonic acid in an aqueous solution under pressure.
Solvent-Free Reactions: Performing reactions without a solvent, or under neat conditions, can significantly reduce waste and simplify purification processes. Multicomponent reactions, such as the Biginelli reaction for the synthesis of dihydropyrimidines, have been effectively carried out under solvent-free conditions, often with microwave irradiation to accelerate the reaction. While a specific solvent-free synthesis for this compound is not widely reported, the principles can be applied to its synthesis, for instance, by adapting known pyridine syntheses to solvent-free conditions, potentially using solid-phase catalysts.
Catalytic Approaches and Reagent Design
The introduction of an n-propyl group at the C4 position of 3-hydroxypyridine is not straightforward via direct catalytic methods. The electron-donating nature of the hydroxyl group tends to direct electrophilic and radical intermediates to the ortho (C2, C6) positions. Consequently, successful catalytic strategies often rely on indirect methods, such as the use of blocking groups to guide the reaction to the desired C4 position, or cross-coupling reactions on a pre-functionalized pyridine core.
Minisci-Type Radical Alkylation with Regioselective Control
The Minisci reaction, a powerful tool for the alkylation of electron-deficient heterocycles, typically yields a mixture of regioisomers. beilstein-journals.org In the case of 3-substituted pyridines, the reaction often lacks selectivity. However, recent advancements have demonstrated that the use of a removable blocking group can effectively steer the alkylation to the C4 position. organic-chemistry.orgnih.gov
A practical approach involves the installation of a blocking group on the pyridine nitrogen, which alters the steric and electronic environment of the ring, thereby favoring C4-functionalization. nih.gov A maleate-derived blocking group, for instance, has been shown to provide excellent control in Minisci-type decarboxylative alkylations. organic-chemistry.org This method allows for the use of readily available carboxylic acids as the source of the alkyl group.
Table 1: Regioselective C4-Alkylation of Pyridine via Minisci Reaction with a Blocking Group organic-chemistry.orgnih.gov
| Pyridine Derivative | Alkylating Agent | Catalyst System | Blocking Group | Regioselectivity (C4) |
| Pyridine | Various Carboxylic Acids | AgNO₃, (NH₄)₂S₂O₈ | Maleate-derived | High |
Note: This table represents a general approach for achieving C4 selectivity in the Minisci reaction on the pyridine core. The direct application to 3-hydroxypyridine would require protection of the hydroxyl group.
For the synthesis of this compound using this methodology, a plausible synthetic route would first involve the protection of the 3-hydroxyl group. This protected 3-hydroxypyridine would then be subjected to the blocking group-directed Minisci reaction with a suitable propyl radical precursor, such as pentanoic acid. The final step would involve the deprotection of both the blocking group and the hydroxyl protecting group to yield the desired product.
Cross-Coupling Reactions of Pre-functionalized 3-Hydroxypyridines
An alternative and highly regioselective catalytic approach involves the use of cross-coupling reactions. This strategy relies on the initial synthesis of a 3-hydroxypyridine derivative that is halogenated at the C4 position (e.g., 4-bromo-3-hydroxypyridine). This halogenated intermediate can then undergo a variety of palladium-catalyzed cross-coupling reactions to introduce the n-propyl group.
Commonly employed cross-coupling reactions for this purpose include the Suzuki, Negishi, and Stille couplings. mdpi.com These reactions utilize organoboron, organozinc, and organotin reagents, respectively, to deliver the alkyl group to the pyridine ring. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions.
Table 2: Palladium-Catalyzed Cross-Coupling Reactions for C4-Alkylation of Pyridines mdpi.com
| Coupling Reaction | Organometallic Reagent | Catalyst | Ligand |
| Suzuki | n-Propylboronic acid | Pd(PPh₃)₄, PdCl₂(dppf) | PPh₃, dppf |
| Negishi | n-Propylzinc chloride | Pd(OAc)₂, Pd(dba)₂ | SPhos, XPhos |
| Stille | n-Propyltributyltin | Pd(PPh₃)₄ | PPh₃ |
Note: This table outlines general conditions for common cross-coupling reactions that can be adapted for the synthesis of 4-n-propyl-3-hydroxypyridine from a 4-halo-3-hydroxypyridine precursor.
The synthesis of the required 4-halo-3-hydroxypyridine precursor can be achieved through various synthetic routes. Once obtained, the cross-coupling reaction with an appropriate n-propylmetallic reagent provides a direct and selective route to this compound.
Directing Group Strategies in C-H Functionalization
While challenging, direct C4 C-H functionalization of 3-hydroxypyridine remains an area of active research. The development of novel directing groups that can temporarily coordinate to a metal catalyst and guide it to the C4 position is a promising avenue. Such directing groups would need to override the inherent electronic preference for C2/C6 functionalization. While specific examples for the C4-propylation of 3-hydroxypyridine are not yet prevalent in the literature, the broader field of directed C-H activation on pyridine rings suggests the future potential of this approach. semanticscholar.org
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis
NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of 3-Hydroxy-4-n-propylpyridine. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous assignment and the study of dynamic processes such as tautomerism and conformational exchange.
The ¹H and ¹³C NMR spectra provide fundamental information about the molecular framework. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-donating, sterically bulky n-propyl group, as well as the inherent aromaticity of the pyridine (B92270) ring.
In 3-hydroxypyridine (B118123), the parent compound, the molecule predominantly exists in the phenolic (hydroxy) form rather than the keto (pyridone) tautomer in solution mdpi.com. The addition of a 4-n-propyl group is not expected to shift this equilibrium significantly. The predicted chemical shifts for this compound are based on the known values for 3-hydroxypyridine and applying standard substituent effects for an n-propyl group.
Predicted ¹H NMR Chemical Shifts: The protons on the pyridine ring (H-2, H-5, H-6) would appear in the aromatic region of the spectrum. The n-propyl group protons would be found in the aliphatic (upfield) region. The hydroxyl proton signal can be broad and its position is highly dependent on solvent, concentration, and temperature.
Interactive Table: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.1-8.3 | s (singlet) | - |
| H-5 | ~7.1-7.3 | d (doublet) | ~8.0 |
| H-6 | ~8.0-8.2 | d (doublet) | ~4.5 |
| -OH | Variable (e.g., 9.0-10.0 in DMSO-d₆) | br s (broad singlet) | - |
| -CH₂- (α) | ~2.5-2.7 | t (triplet) | ~7.5 |
| -CH₂- (β) | ~1.5-1.7 | m (multiplet) | ~7.5 |
| -CH₃ (γ) | ~0.9-1.0 | t (triplet) | ~7.5 |
Predicted ¹³C NMR Chemical Shifts: The carbon atoms of the pyridine ring resonate in the downfield region typical for aromatic systems, with C-3 being significantly shielded due to the attached hydroxyl group. The carbons of the n-propyl group appear in the upfield aliphatic region.
Interactive Table: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~140-142 |
| C-3 | ~155-157 |
| C-4 | ~135-137 |
| C-5 | ~123-125 |
| C-6 | ~143-145 |
| -CH₂- (α) | ~30-32 |
| -CH₂- (β) | ~22-24 |
| -CH₃ (γ) | ~13-15 |
While 1D NMR suggests the types of protons and carbons present, 2D NMR experiments are essential to definitively connect the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, key correlations would be observed between H-5 and H-6 on the pyridine ring, and along the n-propyl chain: between the α-CH₂ and β-CH₂ protons, and between the β-CH₂ and γ-CH₃ protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon signal (e.g., H-2 to C-2, α-CH₂ protons to the α-carbon).
Variable Temperature (VT) NMR is a powerful technique for studying dynamic processes that occur on the NMR timescale, such as conformational changes and tautomeric equilibria.
For this compound, VT-NMR could be employed to study two main phenomena:
Tautomerism: Although the 3-hydroxy tautomer is dominant, VT-NMR could be used to probe for the existence of the minor 3-pyridone tautomer. Changes in temperature could potentially shift the equilibrium, which would be observable by the appearance of new signals or changes in chemical shifts.
Conformational Dynamics of the n-Propyl Group: At low temperatures, the rotation around the C4-Cα and Cα-Cβ bonds of the n-propyl group might become slow enough to be observed on the NMR timescale. This could lead to broadening of the signals for the propyl chain protons, or even the appearance of distinct signals for different rotamers (rotational isomers). By analyzing the spectra at different temperatures, the energy barrier for this rotation could be calculated.
Solid-State NMR (ssNMR) provides structural information on materials in their solid, crystalline, or amorphous forms, offering insights that are inaccessible in solution studies. For this compound, ssNMR could be particularly useful for:
Polymorph Identification: The compound may crystallize in different forms (polymorphs), each having a unique crystal lattice and potentially different molecular conformations. ssNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments, can distinguish between polymorphs as the chemically equivalent carbons in solution may become magnetically inequivalent in the solid state, leading to different numbers of signals or chemical shifts.
Intermolecular Interactions: ssNMR is highly sensitive to intermolecular interactions, such as hydrogen bonding. Techniques like ¹H-¹⁵N ssNMR (requiring isotopic labeling) could precisely characterize the hydrogen bond between the hydroxyl group of one molecule and the nitrogen atom of a neighboring molecule in the crystal lattice, providing information on bond distances and geometry.
Molecular Dynamics: Similar to VT-NMR in solution, ssNMR can probe molecular motion in the solid state, such as the rotation of the propyl group or whole-molecule reorientations within the crystal lattice.
Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint" and are invaluable for identifying the functional groups present.
An IR spectrum provides a qualitative overview of the functional groups within a molecule. For this compound, the spectrum would be dominated by absorptions corresponding to the O-H, C-H, C=C, and C=N bonds. The positions of these bands are characteristic and aid in structural confirmation.
The key characteristic absorption bands expected for this compound are detailed below.
Interactive Table: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |
| O-H stretch | Hydroxyl group (-OH) | 3200-3600 | Strong, Broad | The broadness is due to intermolecular hydrogen bonding. |
| C-H stretch (aromatic) | Pyridine Ring | 3000-3100 | Medium to Weak | Typical for sp² C-H bonds. |
| C-H stretch (aliphatic) | n-Propyl Group (-CH₂, -CH₃) | 2850-2960 | Medium to Strong | Multiple bands are expected in this region. |
| C=C and C=N stretch | Pyridine Ring | 1450-1620 | Medium to Strong | Aromatic ring vibrations typically give multiple sharp bands. |
| C-O stretch | Phenolic C-O | 1200-1280 | Strong | Characteristic of the aryl-OH bond. |
| O-H bend | Hydroxyl group (-OH) | 1330-1440 | Medium | In-plane bending vibration. |
| C-H bend | n-Propyl Group | 1375-1470 | Medium | Scissoring and bending modes of the alkyl chain. |
These spectroscopic methods, when used in concert, allow for a complete and detailed structural elucidation of this compound, from its basic atomic connectivity to its dynamic behavior in different physical states.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. While specific HRMS data for this compound has not been published, its theoretical exact mass can be calculated.
For the molecular formula C₈H₁₁NO, the monoisotopic mass is calculated using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, and ¹⁶O). This calculation is crucial for confirming the compound's identity in complex mixtures or verifying the outcome of a chemical synthesis. An experimental HRMS measurement providing a mass value with high accuracy (typically within 5 ppm) would confirm the elemental composition of C₈H₁₁NO.
| Formula | Species | Calculated Monoisotopic Mass (Da) |
| C₈H₁₁NO | [M] | 137.08406 |
| C₈H₁₂NO⁺ | [M+H]⁺ | 138.09189 |
| C₈H₁₁NNaO⁺ | [M+Na]⁺ | 160.07384 |
| C₈H₁₀NO⁻ | [M-H]⁻ | 136.07624 |
Tandem Mass Spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. No experimental MS/MS spectra for this compound are available. However, predictable fragmentation pathways can be proposed based on the known behavior of alkylpyridines and aromatic alcohols.
Upon ionization (e.g., electrospray ionization, ESI, in positive mode, [M+H]⁺), the primary fragmentation pathway would likely involve the n-propyl side chain. The most favored cleavage is typically at the benzylic position (the C-C bond adjacent to the pyridine ring), which would result in the loss of an ethyl radical.
Proposed Key Fragmentation Pathways for [C₈H₁₂NO]⁺:
Benzylic Cleavage: The most common fragmentation for alkyl-substituted aromatic rings is the cleavage of the bond beta to the ring. For the protonated molecule, this would involve the loss of ethene (C₂H₄, 28 Da) via a McLafferty-type rearrangement, or the loss of an ethyl radical (C₂H₅•, 29 Da) from the molecular ion [M]⁺• in electron ionization (EI).
Loss of Propene: A cleavage further down the alkyl chain could lead to the loss of propene (C₃H₆, 42 Da).
Ring-based Fragmentations: Subsequent fragmentations could involve the loss of small neutral molecules like CO (28 Da) or HCN (27 Da) from the pyridine ring structure, which is characteristic of pyridine-containing compounds.
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |
| 138.09 | C₂H₄ (Ethene) | 110.06 | Protonated 3-hydroxy-4-methylpyridine |
| 138.09 | H₂O (Water) | 120.08 | Protonated 4-propyl-dehydropyridine |
| 110.06 | CO (Carbon Monoxide) | 82.07 | Protonated methyl-pyrrole fragment |
X-ray Crystallography for Solid-State Structure Determination
There are no published reports on the crystal structure of this compound. The following sections describe the type of information that would be obtained from such a study.
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. mdpi.com A successful SCXRD study of this compound would provide precise data on:
Molecular Confirmation: The exact spatial arrangement of all atoms, confirming the connectivity and substitution pattern.
Bond Lengths and Angles: Precise measurements of all intramolecular bond lengths (e.g., C-C, C-N, C-O) and angles, allowing for comparison with theoretical models and related structures. nih.gov
Conformation: The conformation of the n-propyl group relative to the plane of the pyridine ring, including the torsion angles that define its orientation.
Planarity: The degree of planarity of the pyridine ring.
| Bond Type | Typical Length (Å) in Similar Structures |
| C-C (aromatic) | 1.38 - 1.40 |
| C-N (aromatic) | 1.33 - 1.35 |
| C-C (alkyl) | 1.52 - 1.54 |
| C-O (phenol-like) | 1.36 - 1.38 |
The arrangement of molecules in a crystal, known as crystal packing, is dictated by intermolecular forces. For this compound, the key functional groups—the hydroxyl group (a hydrogen bond donor) and the pyridine nitrogen (a hydrogen bond acceptor)—would be expected to dominate the crystal packing.
The most significant interaction would likely be a strong intermolecular hydrogen bond between the hydroxyl group of one molecule and the nitrogen atom of a neighboring molecule (O-H···N). This type of interaction is common in hydroxypyridine isomers and often leads to the formation of well-defined supramolecular structures, such as chains or ribbons, propagating through the crystal lattice.
In addition to hydrogen bonding, other weaker interactions would also influence the final crystal structure:
π-π Stacking: The aromatic pyridine rings could engage in π-π stacking interactions, where parallel rings are offset from one another.
An analysis of the crystal structure would quantify these interactions, measuring hydrogen bond distances and angles, as well as the distances and geometry of any π-π stacking.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental characteristics of 3-Hydroxy-4-n-propylpyridine. These calculations solve the Schrödinger equation for the molecule, providing a wealth of information about its electronic structure and related properties.
The electronic structure of this compound is central to its chemical behavior. DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine the molecule's ground-state electronic energy and electron distribution. nih.govrsc.org A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the hydroxyl group, while the LUMO would likely be distributed over the aromatic system.
A Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by describing the electron density in terms of localized bonds and lone pairs, revealing details about hybridization and delocalization of electron density within the molecule. researchgate.net
Table 4.1: Theoretical Electronic Properties of this compound
| Parameter | Description | Predicted Value (Illustrative) |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
Note: The values in this table are illustrative and would be determined through specific DFT calculations.
Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure. researchgate.netnih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within a DFT framework, can be used to calculate the theoretical ¹H and ¹³C NMR chemical shifts of this compound. researchgate.net These predicted shifts are typically in good agreement with experimental values, aiding in the assignment of signals in the NMR spectra. nih.govrsc.org
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed by performing a frequency calculation on the optimized geometry of the molecule. The resulting theoretical IR spectrum provides a detailed picture of the vibrational modes of the molecule, including the characteristic stretching and bending frequencies of the O-H, C-N, C-C, and C-H bonds. nih.gov
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. nih.gov By calculating the energies of the electronic transitions from the ground state to various excited states, the absorption maxima (λ_max) in the UV-Vis spectrum of this compound can be predicted. These transitions typically involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals.
Table 4.2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value (Illustrative) |
|---|---|---|
| ¹H NMR | Chemical Shift (OH proton) | δ 9.5-10.5 ppm |
| ¹³C NMR | Chemical Shift (C-OH carbon) | δ 155-165 ppm |
| IR | O-H Stretching Frequency | 3200-3400 cm⁻¹ |
Note: The values in this table are illustrative and would be determined through specific quantum chemical calculations.
This compound can exist in different tautomeric forms, primarily the pyridinol and pyridone forms. Quantum chemical calculations are essential for determining the relative stabilities of these tautomers. researchgate.netscispace.com By calculating the total electronic energy of each tautomer, the more stable form can be identified. In many hydroxypyridine systems, the pyridone tautomer is favored in polar solvents, while the hydroxypyridine form can be more stable in the gas phase. researchgate.net
Furthermore, the n-propyl group introduces conformational flexibility. The energetic landscape of these different conformers can be mapped to identify the most stable arrangements of the molecule.
Table 4.3: Relative Energies of this compound Tautomers
| Tautomer | Relative Energy (kcal/mol) (Illustrative) |
|---|---|
| This compound | 0.0 (Reference) |
Note: The values in this table are illustrative and would be determined through specific quantum chemical calculations, which would also consider solvent effects.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide detailed information about the static properties of a molecule, molecular modeling and dynamics simulations are employed to explore its dynamic behavior and interactions with its environment.
The conformational landscape of this compound, particularly concerning the rotation of the n-propyl group, can be systematically explored through computational methods. A potential energy surface (PES) scan involves rotating the dihedral angles of the n-propyl chain and calculating the energy at each step. nih.gov This allows for the identification of energy minima, corresponding to stable conformers, and the energy barriers between them. ias.ac.in Such an analysis provides a comprehensive understanding of the molecule's flexibility and the preferred spatial arrangements of its constituent atoms.
Molecular dynamics (MD) simulations offer a powerful approach to study the behavior of this compound in a condensed phase, such as in a solvent or bound to a biological macromolecule. nih.gov In an MD simulation, the classical equations of motion are solved for all atoms in the system over a period of time, providing a trajectory that reveals the dynamic evolution of the system. researchgate.netjppres.com
By simulating this compound in a box of explicit solvent molecules (e.g., water), the influence of the solvent on its conformation and tautomeric equilibrium can be investigated. mdpi.com The simulation can reveal the formation and dynamics of hydrogen bonds between the molecule and the solvent, providing insights into its solvation properties.
Furthermore, if this compound is a ligand for a particular protein, MD simulations of the protein-ligand complex can be performed to study the stability of the binding and the nature of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. jppres.comnih.gov This is crucial for understanding its potential biological activity at a molecular level.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are mathematical relationships that correlate the structural or property-describing features of a compound with its biological activity or physicochemical properties, respectively. derpharmachemica.com These models are instrumental in predicting the behavior of new compounds without the need for their synthesis and testing. derpharmachemica.com
The foundation of any QSAR or QSPR model lies in the calculation of molecular descriptors. These numerical values represent different aspects of a molecule's structure and properties. For a compound like this compound, a wide array of descriptors can be computed, categorized as follows:
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity. Examples include the Wiener index, Randić index, and Kier & Hall connectivity indices.
Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area, volume, and shape indices.
Electronic Descriptors: These relate to the electronic structure of the molecule and include properties such as dipole moment, partial charges on atoms, and energies of frontier molecular orbitals (HOMO and LUMO).
Physicochemical Descriptors: These represent key physicochemical properties like hydrophobicity (logP), molar refractivity, and polarizability.
Once a large pool of descriptors is calculated, feature selection becomes a critical step to identify the most relevant descriptors that influence the activity or property of interest. This process helps in building simpler, more interpretable, and robust models by eliminating redundant or irrelevant descriptors. Common feature selection techniques include:
Stepwise Regression: Descriptors are sequentially added to or removed from the model based on their statistical significance.
Genetic Algorithms: Inspired by natural evolution, this method selects an optimal subset of descriptors through processes of selection, crossover, and mutation.
Principal Component Analysis (PCA): A dimensionality reduction technique that transforms the original set of correlated descriptors into a smaller set of uncorrelated principal components.
A hypothetical table of calculated descriptors for a series of hydroxypyridine derivatives, including this compound, is presented below to illustrate this concept.
| Compound | Molecular Weight | LogP | Polar Surface Area (Ų) | Dipole Moment (Debye) |
| 3-Hydroxypyridine (B118123) | 95.10 | 0.85 | 33.12 | 2.54 |
| 3-Hydroxy-4-methylpyridine | 109.13 | 1.23 | 33.12 | 2.68 |
| This compound | 137.18 | 2.01 | 33.12 | 2.75 |
| 3-Hydroxy-4-ethylpyridine | 123.15 | 1.62 | 33.12 | 2.71 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Following descriptor calculation and feature selection, a mathematical model is developed to establish a quantitative relationship. Various statistical and machine learning methods can be employed for this purpose:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the dependent variable (activity/property) and the selected independent variables (descriptors).
Partial Least Squares (PLS): A regression technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them.
Artificial Neural Networks (ANN): These are computational models inspired by the structure and function of biological neural networks and are capable of modeling complex non-linear relationships.
Support Vector Machines (SVM): A machine learning technique that can be used for both classification and regression tasks.
For instance, a QSAR study on a series of 3-hydroxypyridine-4-one derivatives, which are structurally related to this compound, successfully developed models to predict their antimicrobial activity. nih.govmdpi.com In that study, topological parameters were found to play a significant role. nih.gov A hypothetical MLR equation for the antimicrobial activity of hydroxypyridine derivatives might look like:
pIC50 = 0.5 * LogP - 0.02 * MolecularWeight + 1.2 * DipoleMoment + c
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c is a constant. Such a model would suggest that higher lipophilicity (LogP) and dipole moment contribute positively to the antimicrobial activity, while an increase in molecular weight has a slight negative impact.
Mechanistic Insights through Computational Approaches
Computational chemistry provides powerful tools to elucidate reaction mechanisms at the molecular level, offering insights that can be difficult to obtain through experimental methods alone.
Theoretical methods can be used to map out the potential energy surface (PES) of a chemical reaction involving this compound. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate.
For example, a computational study on the tautomerization of 2-hydroxypyridine (B17775) to 2-pyridone utilized DFT and other high-level methods to investigate the reaction pathway. nih.gov A similar approach could be applied to study the tautomerism of this compound or its participation in reactions such as electrophilic or nucleophilic substitutions.
A hypothetical reaction profile for an electrophilic substitution on the pyridine ring of this compound is depicted in the table below, showing the relative energies of the species involved.
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Electrophile) | 0 |
| Sigma Complex (Intermediate) | +15 |
| Transition State | +25 |
| Products | -10 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Computational methods are also invaluable for understanding catalytic processes. If this compound were to be investigated as a ligand in a homogeneous catalytic system or as a substrate in an enzyme-catalyzed reaction, computational analysis could be used to elucidate the entire catalytic cycle.
This would involve calculating the structures and energies of all intermediates and transition states in the cycle, such as:
Catalyst-Substrate Binding: The initial interaction of the reactants with the catalyst.
Oxidative Addition/Reductive Elimination: Key steps in many organometallic catalytic cycles.
Migratory Insertion: Another common step in organometallic catalysis.
Product Release: The final step where the product dissociates from the catalyst, regenerating it for the next cycle.
For instance, studies on the synthesis of pyridine derivatives often involve catalysts, and computational analysis can help in understanding the role of the catalyst in lowering the activation barriers of the reaction steps. researchgate.netnih.gov By modeling a hypothetical reaction where this compound is a key component, the efficiency of different potential catalysts could be compared, and the mechanism of the most effective catalyst could be understood in detail. This knowledge can then be used to design more efficient catalysts and reaction conditions.
Biological and Biochemical Interactions Preclinical/mechanistic Studies
Investigation of Molecular Targets and Pathways
No studies were identified that investigated the molecular targets and pathways of 3-Hydroxy-4-n-propylpyridine.
There is no available research on the inhibitory effects of this compound on enzymes such as tyrosine hydroxylase, catechol-O-methyltransferase (COMT), or integrase.
No data is available on the kinetic characterization of interactions between this compound and any enzyme.
Information regarding the ability of this compound to act as a substrate mimic or bind to the active site of enzymes is not present in the available literature.
No studies have been published detailing the receptor binding profile of this compound for receptors such as GPR84, mGlu5, or P2Y12.
There is no available data quantifying the affinity or selectivity of this compound for any specific receptor.
No research has been conducted to determine if this compound acts as an allosteric modulator at any receptor.
Ion Channel Modulation (Mechanistic Aspects)
The direct modulation of ion channels by this compound has not been extensively characterized in preclinical studies. However, the broader family of pyridine (B92270) derivatives, particularly pyridine nucleotides, has been shown to regulate the activity of various ion channels. nih.gov This regulation can occur through direct binding to the channel protein or through the activity of accessory subunits that modify channel gating. nih.gov For instance, pyridine nucleotides are known to modulate voltage-gated potassium (Kv) channels, which are crucial for setting the membrane potential in excitable cells. nih.gov They also influence the activity of voltage-gated sodium channels and channels involved in intracellular calcium homeostasis, such as the ryanodine (B192298) receptor and transient receptor potential (TRP) channels. nih.gov While these findings relate to pyridine nucleotides, they suggest a potential, yet unconfirmed, avenue for this compound to interact with ion channels, possibly through metabolic conversion or direct interaction, warranting further investigation into its specific effects on ion channel function.
Metal Chelation and Biological Implications (e.g., iron, vanadium)
This compound belongs to the 3-hydroxypyridin-4-one (HP) class of compounds, which are recognized as potent metal chelators, particularly for hard metal ions like iron(III) (Fe³⁺) and aluminum(III) (Al³⁺). mdpi.comkcl.ac.uk The chemical structure of these compounds features a bidentate chelation site, allowing them to bind metal ions with high affinity. nih.gov This chelating ability is the foundation for many of their biological effects. The N-propyl group on the pyridine ring influences the compound's lipophilicity, which in turn affects its biological activity and ability to cross cell membranes. nih.govnih.gov Studies on related HPs have demonstrated their efficacy in mobilizing iron from various biological compartments, including myocardial cells and iron stores within the liver and reticuloendothelial system. nih.govnih.govnih.gov This has significant implications for conditions of metal overload, where the removal of excess, toxic metal ions is crucial. rsc.org
The 3-hydroxypyridin-4-one scaffold typically forms highly stable complexes with trivalent metal ions like Fe³⁺ and Al³⁺. As bidentate ligands, three molecules of the chelator coordinate with one metal ion, forming a stable hexadentate complex with a 3:1 ligand-to-metal stoichiometry. nih.gov This arrangement satisfies the coordination sphere of the metal ion, leading to high thermodynamic stability.
Table 1: Stability of Metal Complexes with 3-Hydroxypyridin-4-one Analogs
| Chelator Class | Metal Ion | Stoichiometry (Ligand:Metal) | Stability Constant (log β₃) | Reference |
|---|---|---|---|---|
| 3-Hydroxypyridin-4-ones | Iron(III) | 3:1 | ~36 | nih.govnih.gov |
| Dimethyl-3-hydroxypyridin-4-one | Iron(III) | 3:1 | ~36 | nih.gov |
| Diethyl-3-hydroxypyridin-4-one | Iron(III) | 3:1 | ~36 | nih.gov |
The primary mechanism by which this compound is thought to mitigate oxidative stress is through its iron chelation capabilities. Excess iron, particularly in its ferrous (Fe²⁺) state, can catalyze the formation of highly reactive hydroxyl radicals from hydrogen peroxide via the Fenton reaction. nih.gov These radicals can indiscriminately damage biological macromolecules, including lipids, proteins, and nucleic acids, leading to cellular injury. nih.gov
By sequestering iron(III) and maintaining it in a stable, redox-inactive complex, 3-hydroxypyridin-4-ones can prevent it from participating in this detrimental redox cycling. kcl.ac.uk In vitro studies on cultured rat myocardial cells have shown that iron chelation by 3-hydroxypyridin-4-ones leads to a marked reduction in membrane lipid peroxidation, a key indicator of oxidative damage. nih.gov The effectiveness of these compounds as antioxidants in this context is directly linked to their ability to bind and neutralize the catalytic activity of excess iron. nih.gov While some pyridine derivatives have shown direct antioxidant activity, the principal role of this compound in oxidative stress is attributed to its function as a metal chelator. nih.govresearchgate.net
Cellular and Subcellular Interaction Mechanisms (In Vitro Models)
The cellular uptake of 3-hydroxypyridin-4-ones is significantly influenced by their lipophilicity. The substituent on the nitrogen atom of the pyridinone ring plays a crucial role in determining this property. nih.gov The n-propyl group in this compound increases its lipid solubility compared to simpler analogs. Studies have shown a direct relationship between the lipid solubility of 3-hydroxypyridin-4-ones and their chelating efficiency in biological systems. nih.govnih.gov
More hydrophobic derivatives are generally able to permeate cell membranes more readily, leading to greater intracellular access and, consequently, higher activity. nih.gov For instance, in studies comparing different 3-hydroxypyridin-4-one derivatives, those with more hydrophobic functional groups demonstrated higher cytotoxic activity against cancer cells, which was attributed to their enhanced cellular uptake. nih.gov While the precise transport proteins involved in the uptake and efflux of this compound have not been fully elucidated, it is understood that its ability to passively diffuse across cell membranes is a key factor in its biological action. nih.gov
Once inside the cell, this compound is expected to distribute throughout the cytoplasm where it can access and chelate labile iron pools. The subsequent fate of the metal-ligand complex appears to depend on the cell type and the original location of the mobilized metal.
In vivo studies using radioiron probes in hypertransfused rats have provided insights into the compartmentalization of the chelation process. nih.gov These studies indicate that iron mobilized from hepatocytes by 3-hydroxypyridin-4-ones is primarily excreted through the bile. nih.gov In contrast, iron chelated from reticuloendothelial cells is partially excreted in the urine. nih.gov Furthermore, studies using microdialysis in aluminum-loaded rats have identified the liver as a primary site of metal chelation by 3-hydroxypyridin-4-ones, with the mobilized aluminum being found in higher concentrations in liver dialysates compared to blood. nih.gov This suggests that the compound effectively accesses and acts within specific tissue compartments.
Interactions with Biological Macromolecules (e.g., proteins, DNA, lipids)
The therapeutic potential of any compound is fundamentally linked to its interactions with key biological macromolecules. For the 3-hydroxypyridine (B118123) class, preliminary research has investigated interactions with proteins, DNA, and lipid membranes, suggesting multiple avenues for biological activity.
Amyloid Protein Fibril Interactions
The aggregation of amyloid proteins is a pathological hallmark of several neurodegenerative diseases. Certain 3-hydroxypyridine derivatives have been investigated for their ability to interact with and modulate the formation of amyloid fibrils. For instance, studies have shown that derivatives such as 3-hydroxy-2-methylpyridine, 3-hydroxy-6-methylpyridine, and 3-hydroxy-2,6-dimethylpyridine can abolish the formation of lysozyme (B549824) fibrils, which are associated with protein-misfolding disorders dergipark.org.tr.
Furthermore, specifically designed 3-hydroxy-4-pyridinone derivatives have been shown to interact with amyloid-beta (Aβ) protein fibrils nih.gov. In one study, the compound 1-(4-(benzo[d]thiazol-2-yl)phenyl)-3-hydroxy-2-methylpyridin-4(1H)-one (HL22) was confirmed to interact with Aβ fibrils, an observation made possible by tracking its fluorescent signal nih.gov. This suggests that the 3-hydroxy-4-pyridinone scaffold can be a foundational structure for developing agents that target amyloid aggregates.
Table 1: Interaction of Hydroxypyridine Derivatives with Amyloid Fibrils
| Compound/Derivative Class | Target Protein | Observed Interaction | Reference |
|---|---|---|---|
| 3-Hydroxy-2-methylpyridine | Lysozyme | Abolished fibril formation | dergipark.org.tr |
| 3-Hydroxy-6-methylpyridine | Lysozyme | Abolished fibril formation | dergipark.org.tr |
| 3-Hydroxy-2,6-dimethylpyridine | Lysozyme | Abolished fibril formation | dergipark.org.tr |
| 1-(4-(benzo[d]thiazol-2-yl)phenyl)-3-hydroxy-2-methylpyridin-4(1H)-one (HL22) | Amyloid-beta (Aβ) | Direct interaction with protein fibrils detected via fluorescence | nih.gov |
DNA Binding and Intercalation Studies
Currently, there is a lack of specific research data on the direct binding or intercalation of this compound with DNA. While complex heterocyclic systems that contain a pyridine ring, such as 9-hydroxyellipticine, have been studied for their DNA intercalation properties, their structural dissimilarity to simple hydroxypyridines makes direct comparisons difficult nih.gov. Studies on other pyridine derivatives, like pyridine-4-carbohydrazides, have confirmed minor groove binding activity, suggesting that the pyridine ring can be incorporated into DNA-targeting agents cmjpublishers.com. However, dedicated studies are required to determine if the this compound structure possesses any affinity for DNA.
Lipid Bilayer Affinity and Membrane Perturbation
The ability of a compound to interact with and potentially cross cell membranes is a critical aspect of its biological activity. Research into hexadentate chelators incorporating 3-hydroxy-4-pyridinone (3,4-HPO) units has provided insight into the membrane affinity of this scaffold nih.gov. Using NMR and EPR spectroscopy, these studies revealed that chelators bearing 3,4-HPO units exhibit a high affinity for the hydrophilic (head group) region of phospholipid bilayers nih.gov. This interaction was observed with both charged and non-charged membranes, indicating a broad affinity for the membrane surface.
Table 2: Affinity of 3-Hydroxy-4-pyridinone (3,4-HPO) Derivatives for Lipid Bilayers
| Compound Class | Lipid Bilayer Type | Methodology | Key Finding | Reference |
|---|---|---|---|---|
| Hexadentate chelators with 3,4-HPO units (e.g., MRHT, CP256, RH8b) | Charged and non-charged phospholipid bilayers | NMR and EPR Spectroscopy | High affinity for the hydrophilic region of the bilayer | nih.gov |
Preclinical in vitro and in vivo Biological Activity Studies (Mechanistic Focus)
Building on macromolecular interactions, various hydroxypyridine and pyridone derivatives have been evaluated in preclinical models for specific biological activities, including anti-parasitic and anticancer effects.
Anti-leishmanial Activity (in vitro models)
Leishmaniasis is a parasitic disease for which new therapeutic agents are needed. While no specific data exists for this compound, related pyridine structures have shown promise. A series of 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives were synthesized and tested against Leishmania (L.) amazonensis nih.gov. Several of these compounds were active against the promastigote form of the parasite, with ethyl 2,7,7-trimethyl-4-(3,4,5-trimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate showing the highest activity (IC₅₀ = 24.62 µM) nih.gov. Two other derivatives demonstrated notable activity against the clinically relevant amastigote form, with IC₅₀ values of 12.53 and 13.67 µM nih.gov. Additionally, synthetic pyridine aza macrocycles have been identified as potential chemotherapy agents against several Leishmania species, including L. donovani, L. infantum, and L. braziliensis, acting by altering parasite metabolism mdpi.com.
Table 3: In Vitro Anti-leishmanial Activity of Selected Pyridine Derivatives
| Compound/Derivative | Leishmania Species | Parasite Stage | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Ethyl 2,7,7-trimethyl-4-(3,4,5-trimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | L. amazonensis | Promastigote | 24.62 | nih.gov |
| Ethyl 2,7,7-trimethyl-4-(3-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | L. amazonensis | Amastigote | 12.53 | nih.gov |
| Ethyl 2,7,7-trimethyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | L. amazonensis | Amastigote | 13.67 | nih.gov |
Antitumor/Antiangiogenic Activity (in vitro/animal models)
The hydroxypyridone scaffold has been a subject of significant interest in the development of anticancer agents. Detailed cell biology studies have revealed potent cytotoxic activity for 3-hydroxy-4-thiopyridones against human colorectal (HCT116, SW480), non-small cell lung (NCI-H460), and cervical (SiHa) cancer cell lines nih.gov. One of the most potent derivatives exhibited IC₅₀ values in the 50 nM range in colorectal cancer cells nih.gov.
Similarly, Sambutoxin (B610674), a 4-hydroxy-2-pyridone derivative, was shown to inhibit the proliferation of various cancer cells in vitro acs.org. Mechanistic studies indicated that it induced the production of reactive oxygen species (ROS), leading to DNA damage and G2/M cell cycle arrest. In a BALB/c nude mouse xenograft model, sambutoxin demonstrated significant antitumor activity without causing notable systemic toxicity acs.org.
Furthermore, the pyridone structure has been incorporated into analogs of the natural product Cortistatin A, yielding compounds with significant antiangiogenic and antitumor effects. One such pyridone-embedded analog proved to be a potent compound, exhibiting significant in vivo anti-angiogenic and anti-tumor activity, which was attributed to the strong inhibition of angiogenesis promoted by the implanted tumor mdpi.com.
Table 4: Antitumor and Antiangiogenic Activity of Selected Pyridone Derivatives
| Compound/Derivative Class | Model System | Cell Line/Tumor Type | Key Finding | Reference |
|---|---|---|---|---|
| 3-Hydroxy-4-thiopyridones | In vitro | HCT116, SW480 (Colorectal), NCI-H460 (Lung), SiHa (Cervical) | Potent cytotoxicity with IC₅₀ values in the low µM to nM range. | nih.gov |
| Sambutoxin (4-Hydroxy-2-pyridone derivative) | In vitro | Various cancer cells | Inhibits proliferation via ROS production and G2/M arrest. | acs.org |
| Sambutoxin (4-Hydroxy-2-pyridone derivative) | In vivo (Xenograft mouse model) | - | Exhibited potent antitumor activity without significant toxicity. | acs.org |
| Pyridone-embedded analogs of Cortistatin A | In vitro | HUVECs, KB3-1 (Carcinoma) | Good antiproliferative activity against endothelial cells (IC₅₀ = 0.02 µM). | mdpi.com |
| Pyridone-embedded analogs of Cortistatin A | In vivo (Tumor xenograft) | - | Potent anti-tumor activity caused by strong inhibition of angiogenesis. | mdpi.com |
Anti-inflammatory Pathways (in vitro/animal models)
The anti-inflammatory potential of 3-hydroxypyridin-4-one derivatives, a class to which this compound belongs, has been investigated in various preclinical models. The primary mechanism of action is believed to be linked to their potent iron-chelating properties. nih.govnih.gov Iron is an essential cofactor for several enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov These enzymes are pivotal in the synthesis of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation. By sequestering iron, 3-hydroxypyridin-4-one derivatives can effectively inhibit the activity of these enzymes, thereby reducing the production of pro-inflammatory eicosanoids. nih.gov
In animal models of inflammation, such as carrageenan-induced paw edema and croton oil-induced ear edema, various 3-hydroxy-pyridine-4-one derivatives have demonstrated significant anti-inflammatory effects. nih.gov For instance, a study evaluating three different derivatives of 3-hydroxy-pyridine-4-one found that all tested compounds exhibited notable anti-inflammatory activity. nih.gov The potency of these compounds was observed to be influenced by the nature of the substituent on the pyridine ring, with some derivatives showing effects comparable to the standard nonsteroidal anti-inflammatory drug (NSAID), indomethacin. nih.gov
The anti-inflammatory action of these compounds is not solely attributed to the inhibition of COX and LOX pathways. Iron chelation also mitigates the formation of reactive oxygen species (ROS) through the Fenton reaction, where iron catalyzes the conversion of hydrogen peroxide into the highly reactive hydroxyl radical. nih.gov Since oxidative stress is a significant contributor to the inflammatory process, the antioxidant activity of 3-hydroxypyridin-4-ones, stemming from their iron-chelating ability, represents another crucial anti-inflammatory pathway. nih.gov
While the general class of 3-hydroxypyridin-4-ones has shown promise, specific studies detailing the anti-inflammatory pathways of this compound are limited. However, based on the established mechanism for this class of compounds, it is hypothesized that this compound would exert its anti-inflammatory effects through similar iron chelation-dependent pathways.
Table 1: Anti-inflammatory Activity of Selected 3-Hydroxy-pyridine-4-one Derivatives
| Compound | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Compound A (a 3-hydroxy-pyridine-4-one derivative) | Carrageenan-induced paw edema in rats | Showed the greatest potency on a molar basis, potentially due to a benzyl (B1604629) group substitution. | nih.gov |
| Compound B (a 3-hydroxy-pyridine-4-one derivative) | Croton oil-induced ear edema in mice | Exhibited significant anti-inflammatory activity. | nih.gov |
Antiviral Activity (e.g., HIV-1 integrase)
The 3-hydroxypyridin-4-one scaffold has emerged as a promising pharmacophore for the development of antiviral agents, particularly as inhibitors of human immunodeficiency virus type 1 (HIV-1) integrase. mdpi.com This viral enzyme is essential for the replication of HIV-1 as it catalyzes the insertion of the viral DNA into the host cell's genome. nih.gov The active site of HIV-1 integrase contains two divalent metal ions, typically magnesium (Mg²⁺), which are crucial for its catalytic activity. nih.gov
The mechanism of action of 3-hydroxypyridin-4-one derivatives as HIV-1 integrase inhibitors is centered on their ability to chelate these metal ions in the enzyme's active site. mdpi.com By binding to the Mg²⁺ ions, these compounds effectively block the strand transfer step of the integration process, thereby preventing the incorporation of the viral genome into the host DNA and halting viral replication. nih.gov
While specific studies on the anti-HIV-1 integrase activity of this compound are not extensively detailed in the available literature, research on analogous compounds provides strong evidence for its potential in this area. Studies on various 3-hydroxypyridin-4-one derivatives have demonstrated their ability to inhibit HIV-1 integrase in the low micromolar to nanomolar range. mdpi.com The specific substituents on the pyridinone ring have been shown to influence the potency of these inhibitors. mdpi.com
Table 2: Antiviral Activity of Selected 3-Hydroxypyridin-4-one Derivatives against HIV-1 Integrase
| Compound | Assay | IC₅₀ | Reference |
|---|---|---|---|
| Shiff bases of 3-hydroxypyridin-4-ones | Anti-HIV activity | 65–100 μM | mdpi.com |
Neurological Activity (e.g., dopamine (B1211576) metabolism)
The neurological activity of 3-hydroxypyridin-4-one derivatives has been explored, with a particular focus on their interaction with enzymes involved in neurotransmitter metabolism. One such enzyme is tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of the neurotransmitter dopamine. nih.gov Given that tyrosine hydroxylase is an iron-dependent enzyme, the iron-chelating properties of 3-hydroxypyridin-4-ones make them potential modulators of its activity. nih.gov
A study investigating the structure-activity relationship of a range of 3-hydroxypyridin-4-ones on mammalian tyrosine hydroxylase revealed that the lipophilicity of the substituent at the 2-position of the pyridinone ring is a dominant factor in determining their inhibitory activity. nih.gov Compounds with more lipophilic substituents were found to be more potent inhibitors of the enzyme. nih.gov This is particularly relevant for this compound, as the n-propyl group imparts a degree of lipophilicity to the molecule. The study demonstrated a good correlation between the LogP values of the entire molecule and the R2 substituent with the inhibitory activity against tyrosine hydroxylase. nih.gov
Table 3: Inhibition of Tyrosine Hydroxylase by 3-Hydroxypyridin-4-one Derivatives
| R2 Substituent | IC₅₀ (µM) | LogP of R2 |
|---|---|---|
| -H | >1000 | 0.5 |
| -CH₃ | 850 | 1.0 |
| -CH₂CH₃ | 400 | 1.5 |
| -CH₂CH₂CH₃ | 200 | 2.0 |
Microbial Targetting (e.g., antibacterial mechanisms)
The antimicrobial activity of 3-hydroxypyridin-4-one derivatives is primarily attributed to their ability to sequester iron, an essential nutrient for microbial growth and proliferation. proquest.com Bacteria have evolved sophisticated mechanisms to acquire iron from their environment, including the production and uptake of siderophores, which are high-affinity iron chelators. nih.gov 3-Hydroxypyridin-4-ones can act as "Trojan horses" by mimicking natural siderophores, allowing them to be taken up by bacteria through their iron transport systems. nih.govacs.org Once inside the bacterial cell, they can disrupt iron homeostasis, leading to bacteriostasis or bactericidal effects. nih.gov
The antibacterial mechanism of these compounds involves the inhibition of iron-dependent enzymes that are crucial for various cellular processes, including DNA replication, respiration, and metabolism. nih.gov By depriving bacteria of essential iron, 3-hydroxypyridin-4-ones can effectively halt their growth. proquest.com Studies have shown that some 3-hydroxypyridin-4-one derivatives exhibit activity against a range of Gram-positive and Gram-negative bacteria, including pathogenic strains like Pseudomonas aeruginosa. nih.govacs.org
Furthermore, some research has focused on conjugating 3-hydroxypyridin-4-ones with known antibiotics, such as ciprofloxacin, to enhance their antibacterial efficacy and combat antibiotic resistance. acs.org These conjugates have demonstrated dual functionality, acting as both antibacterial and antibiofilm agents against P. aeruginosa. acs.org The 3-hydroxypyridin-4-one moiety facilitates the uptake of the antibiotic into the bacterial cell, leading to a more potent antibacterial effect. acs.org
While the general antibacterial mechanism of 3-hydroxypyridin-4-ones is understood, specific studies on the antibacterial mechanisms of this compound are not widely available. However, based on the established mode of action for this class of compounds, it is expected to exhibit antimicrobial activity through iron deprivation.
Structure-Activity Relationship (SAR) Studies and Ligand Design Principles
Systematic Modification of Substituents and their Impact on Biological Activity
The biological activity of 3-hydroxypyridin-4-one derivatives can be significantly influenced by the nature and position of substituents on the pyridinone ring. Systematic modifications of these substituents have been a key strategy in optimizing the therapeutic potential of this class of compounds.
One of the most studied aspects of the structure-activity relationship (SAR) for 3-hydroxypyridin-4-ones is the impact of the substituent at the 2- and 6-positions on their biological activity. For instance, in the context of neurological activity, the lipophilicity of the substituent at the 2-position has been shown to be a critical determinant of the inhibitory potency against tyrosine hydroxylase. nih.gov A clear trend was observed where increasing the alkyl chain length from methyl to propyl resulted in a progressive increase in inhibitory activity, highlighting the importance of hydrophobic interactions with the enzyme's active site. nih.gov
The substituent at the 1-position (the nitrogen atom of the ring) also plays a vital role in determining the pharmacokinetic and pharmacodynamic properties of these compounds. Modifications at this position can influence factors such as membrane permeability and metabolic stability.
Pharmacophore Modeling and Lead Optimization
Pharmacophore modeling has been instrumental in the design and optimization of 3-hydroxypyridin-4-one derivatives as inhibitors of various biological targets, most notably HIV-1 integrase. nih.gov A pharmacophore model for HIV-1 integrase inhibitors based on the 3-hydroxypyridin-4-one scaffold typically consists of a key triad (B1167595) of features that are essential for binding to the two magnesium ions in the enzyme's active site. nih.gov This triad includes the 3-hydroxy and 4-keto groups of the pyridinone ring, which act as metal-chelating moieties. nih.gov
Lead optimization efforts for 3-hydroxypyridin-4-one-based HIV-1 integrase inhibitors have focused on modifying the substituents on the pyridinone ring to enhance potency, improve pharmacokinetic properties, and reduce off-target effects. nih.gov For example, the addition of a benzyl group at the 1-position has been shown to be beneficial for anti-HIV activity. mdpi.com
In the context of antibacterial drug design, pharmacophore models can be used to identify key structural features required for uptake by bacterial iron transport systems. Lead optimization strategies may involve conjugating the 3-hydroxypyridin-4-one scaffold with other bioactive molecules, such as antibiotics or fluorophores, to create multifunctional agents with enhanced efficacy. acs.orgnih.gov
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been employed to guide the lead optimization process. nih.gov These studies have provided insights into the steric and electrostatic requirements for potent HIV-1 integrase inhibition, suggesting that bulky and hydrophobic groups at certain positions can enhance activity. nih.gov
While specific pharmacophore models and lead optimization studies for this compound are not explicitly documented, the general principles derived from studies on analogous compounds can be applied to understand its potential as a lead compound for further development. The n-propyl group can be considered as a modifiable vector for optimizing properties such as lipophilicity and steric bulk to improve its biological activity and drug-like properties.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Indomethacin |
| Ciprofloxacin |
| 1,2-dimethyl-3-hydroxypyridine-4-one |
| 1,2-diethyl-3-hydroxypyridine-4-one |
| 3-aroyl-1,1-dioxo-1,4,2-benzodithiazine |
| 4-chloro-N-(4-oxopyrimidin-2-yl)-2-mercaptobenzenesulfonamide |
Information regarding "this compound" is not available in publicly accessible scientific literature.
Specifically, there is no available research data pertaining to the following topics requested for this compound:
Influence of Lipophilicity and Steric Parameters on Biological Effect: No studies detailing the quantitative structure-activity relationship (QSAR), or the impact of its lipophilic and steric properties on biological activity were identified.
Exploration of Bioisosteric Replacements: No literature was found that discusses the design, synthesis, or evaluation of bioisosteres for this compound.
The user's request for an article focused solely on "this compound" with specific, detailed research findings and data tables for the outlined sections cannot be fulfilled. Providing information on related 3-hydroxypyridine derivatives would violate the explicit instruction not to introduce information outside the scope of the specified compound.
Therefore, the requested article on the "" of this compound cannot be generated. There are no compounds to list in the final table as no studies concerning this specific molecule and its interactions were found.
Analytical Chemistry and Detection Methodologies
Development of Chromatographic Techniques for Separation and Quantification
Chromatographic methods are paramount for isolating 3-Hydroxy-4-n-propylpyridine from complex matrices and quantifying its presence. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely employed. cdc.gov
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary technique for the analysis of pyridine (B92270) derivatives. ijsrst.comresearchgate.net The development of a robust HPLC method for this compound involves a systematic approach to optimize separation and detection.
Method Development: A typical method would employ a C18 stationary phase column, which is effective for separating moderately polar compounds like hydroxypyridines. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier such as acetonitrile (B52724) or methanol. helixchrom.comhelixchrom.com An isocratic elution at a constant mobile phase composition is often sufficient for simple mixtures, while a gradient elution may be necessary for more complex samples to ensure adequate separation of the target analyte from impurities. scispace.comresearchgate.net UV detection is commonly set at a wavelength where the pyridine ring exhibits strong absorbance, typically in the range of 260-280 nm. helixchrom.com
Method Validation: Once developed, the method must be validated according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1), to ensure its suitability for the intended purpose. researchgate.netpharmavalidation.injordilabs.comloesungsfabrik.de Validation confirms that the analytical procedure is accurate, precise, specific, and robust. ich.org
Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a given range.
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies. pharmavalidation.in
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). pharmavalidation.in
Table 1: Representative HPLC Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 100.5% |
| Precision (RSD%) | ≤ 2.0% | < 1.5% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | ~0.05 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | ~0.15 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99% |
Gas Chromatography (GC) Applications
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds, including many pyridine derivatives. cdc.govtandfonline.com For this compound, GC analysis is feasible, potentially after a derivatization step to increase its volatility and thermal stability, as the hydroxyl group can cause tailing on some GC columns.
Methodology: The sample is typically introduced into the GC system via a heated injection port, where it is vaporized. Separation occurs in a capillary column, such as an HP-5ms (a low-polarity phenyl-methylpolysiloxane column), which separates compounds based on their boiling points and interactions with the stationary phase. mdpi.com Helium is commonly used as the carrier gas. mdpi.com Detection can be achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS), which provides both quantification and structural identification. tandfonline.com Headspace GC-MS is a particularly useful variation for analyzing volatile pyridines in solid or liquid matrices. tandfonline.com
Chiral Chromatography for Enantiomeric Separation
Chiral chromatography is a specialized technique used to separate stereoisomers, specifically enantiomers. However, the molecular structure of this compound is achiral, meaning it does not have a stereocenter and does not exist as enantiomers. The molecule possesses a plane of symmetry and is superimposable on its mirror image. Therefore, chiral chromatography for the purpose of enantiomeric separation is not applicable to this compound in its native form.
Spectrometric Quantification Methods
Spectrometric methods provide rapid and sensitive means for the quantification of this compound, often complementing chromatographic techniques.
UV-Visible Spectroscopy for Concentration Determination
UV-Visible spectroscopy is a simple and cost-effective method for quantifying aromatic compounds in solution. longdom.org Aromatic systems like the pyridine ring in this compound exhibit characteristic absorption in the UV region due to π-to-π* electronic transitions. acs.orgslideshare.net
Principle of Quantification: The quantification relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. calpoly.edu By measuring the absorbance of a series of standard solutions of known concentrations, a calibration curve can be constructed. longdom.org The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from this curve. For the related compound 3-hydroxypyridine (B118123), the maximum absorbance has been noted at 305 nm, suggesting a similar absorption maximum for this compound. researchgate.net
Table 2: Example Calibration Data for UV-Visible Spectroscopic Analysis
| Concentration (mg/L) | Absorbance at λmax |
|---|---|
| 1.0 | 0.112 |
| 2.5 | 0.275 |
| 5.0 | 0.558 |
| 7.5 | 0.831 |
| 10.0 | 1.104 |
Metabolism and Environmental Fate Preclinical and Ecotoxicological Aspects
Preclinical Metabolic Pathways (in vitro/animal models)
Information on the preclinical metabolism of 3-Hydroxy-4-n-propylpyridine is currently lacking in the scientific record. Research into the biotransformation of this compound would typically involve studies using in vitro systems, such as liver microsomes, and in vivo animal models to elucidate its metabolic fate.
Enzymatic Biotransformations
Generally, the metabolism of pyridine (B92270) derivatives can involve enzymatic reactions catalyzed by cytochrome P450 (CYP) enzymes, leading to oxidation, as well as conjugation reactions that increase water solubility and facilitate excretion. However, specific studies identifying the CYP isozymes involved in the metabolism of this compound or the nature of its conjugation products have not been found.
Identification of Major Metabolites
The identification of major metabolites is a key aspect of understanding a compound's biological activity and potential toxicity. Without experimental data, the specific metabolites of this compound remain unknown.
Environmental Degradation Studies
The environmental fate of a chemical is determined by its susceptibility to various degradation processes. For this compound, specific data on its environmental degradation are not available. General principles suggest that its fate would be influenced by factors such as sunlight, microbial activity, and soil composition.
Photolytic Degradation Pathways
Photolytic degradation, the breakdown of compounds by light, can be a significant environmental degradation pathway for some organic molecules. However, studies investigating the susceptibility of this compound to photolysis and the resulting degradation products have not been identified.
Biodegradation in Environmental Systems
The biodegradation of pyridine and its derivatives by microorganisms in soil and water is a known phenomenon. Bacteria, in particular, can utilize pyridine compounds as a source of carbon and nitrogen. The degradation pathways often involve hydroxylation of the pyridine ring. While it is plausible that microorganisms could degrade this compound, specific studies on its biodegradation rates and pathways in soil and water systems are absent from the literature.
Interaction with Environmental Matrices
The interaction of a compound with environmental matrices, such as its adsorption to soil particles, influences its mobility and bioavailability. The extent to which this compound adsorbs to soil would depend on its chemical properties and the characteristics of the soil, such as organic matter content and pH. However, no specific studies on the soil adsorption of this compound were found.
Ecotoxicological Assessment (Mechanistic)
The ecotoxicological profile of this compound is primarily understood through the broader category of 3-hydroxy-4-pyridinones and pyridine derivatives, as specific data on the n-propyl substituted compound is limited. The following sections detail the current understanding of its environmental impact and remediation potential based on available research on related compounds.
Impact on Non-target Organisms (e.g., microbial communities, aquatic life)
The environmental fate and impact of this compound on non-target organisms are largely dictated by its biodegradability by microbial communities. Pyridine and its derivatives are known to be degraded by a variety of microorganisms. Bacteria such as Arthrobacter, Nocardia, and Agrobacterium have been shown to utilize pyridine and hydroxypyridines as a source of carbon and nitrogen, breaking down the heterocyclic ring into less complex molecules. The biodegradation of pyridine compounds in soil and aquatic environments is a critical process that mitigates their potential toxicity.
| Microorganism Genus | Degraded Pyridine Compound(s) | Key Metabolic Pathway/Products |
| Arthrobacter | Pyridine, Hydroxypyridines | Ring cleavage, formation of aliphatic intermediates |
| Nocardia | Pyridine, Hydroxypyridines | Oxidation and ring cleavage |
| Agrobacterium | 3-Hydroxypyridine (B118123) | α-hydroxylation to 2,5-dihydroxypyridine, followed by ring cleavage |
| Bacillus | Pyridine | Ring cleavage and subsequent metabolism |
| Pseudomonas | Pyridine | Oxidative degradation pathways |
This table provides a summary of microbial genera known to degrade pyridine and its derivatives, offering insight into the potential biodegradation of this compound.
Remediation Potential (e.g., as chelating agents for ecotoxic metals)
One of the most significant ecotoxicological aspects of 3-hydroxy-4-pyridinones, including this compound, is their potential application in the remediation of environments contaminated with heavy metals. These compounds are effective chelating agents, capable of forming stable complexes with various metal ions. This property can be harnessed to reduce the bioavailability and toxicity of ecotoxic metals in soil and water.
Research has demonstrated that 3-hydroxy-4-pyridinones exhibit a strong affinity for trivalent metal ions such as iron (Fe³⁺) and aluminum (Al³⁺), which can be present in toxic concentrations in certain environments. By binding to these metals, this compound can facilitate their removal or sequestration, thereby mitigating their harmful effects on the ecosystem. The chelation process can prevent the uptake of these metals by plants and other organisms, reducing their entry into the food chain.
The table below outlines the chelation potential of the 3-hydroxy-4-pyridinone class of compounds for various ecotoxic metals.
| Metal Ion | Chelation Efficacy of 3-Hydroxy-4-pyridinones | Potential Environmental Application |
| Iron (Fe³⁺) | High | Remediation of iron-contaminated soils and water, preventing oxidative stress in plants. |
| Aluminum (Al³⁺) | High | Mitigation of aluminum toxicity in acidic soils, improving crop growth. |
| Copper (Cu²⁺) | Moderate | Potential for remediation of copper-contaminated sites. |
| Zinc (Zn²⁺) | Moderate | Application in managing zinc levels in industrial effluents. |
This table summarizes the demonstrated chelation potential of the 3-hydroxy-4-pyridinone functional group for key ecotoxic metals, indicating the likely capabilities of this compound.
Potential Applications and Future Research Directions
Chelation Chemistry in Materials Science and Environmental Remediation
The defining characteristic of 3-hydroxy-4-pyridinones is their high affinity for hard metal ions, particularly trivalent cations like iron(III) and aluminum(III). researchgate.netmdpi.com This strong chelating ability forms the basis for their potential applications in materials science and environmental remediation.
The bidentate nature of the 3-hydroxy-4-pyridinone core allows for the formation of stable complexes with a variety of metal ions. This property is of significant interest for the development of novel ligands for the extraction and sequestration of heavy metals from contaminated environments. mdpi.com The presence of the n-propyl group in 3-Hydroxy-4-n-propylpyridine can influence its solubility and lipophilicity, which are crucial parameters for designing effective extraction agents. Future research could focus on synthesizing and characterizing metal complexes of this compound to determine their stability constants and selectivity for different metal ions. Such studies would provide the foundational data needed to assess its efficacy in environmental remediation strategies, such as soil washing or wastewater treatment.
Furthermore, multidentate ligands incorporating the this compound moiety could be designed to enhance both the affinity and selectivity for target metal ions. By linking multiple 3,4-HP units to a central scaffold, the resulting chelator can exhibit a significantly higher binding strength due to the chelate effect. mdpi.com
| Metal Ion | Coordination Properties with 3,4-HP Core | Potential Application |
|---|---|---|
| Fe(III) | High affinity, forms stable complexes | Iron overload treatment, environmental iron sequestration |
| Al(III) | Strong chelation | Treatment of aluminum toxicity, removal from water sources |
| Cu(II) | Forms stable complexes | Biocatalysis, remediation of copper-contaminated sites |
| Zn(II) | Forms complexes, potential for sensor development | Biological probes, zinc homeostasis studies |
| UO2(2+) | Strong binding affinity | Remediation of uranium contamination |
The coordination complexes of 3-hydroxy-4-pyridinone derivatives with various transition metals have the potential to act as catalysts in a range of organic reactions. The electronic properties of the ligand and the geometry of the resulting metal complex can be fine-tuned by modifying the substituents on the pyridinone ring. The n-propyl group, for instance, may influence the steric environment around the metal center, thereby affecting the catalytic activity and selectivity.
Future research in this area could involve the synthesis of a variety of metal complexes of this compound and screening their catalytic performance in reactions such as oxidation, reduction, and carbon-carbon bond formation. google.com The study of their coordination chemistry, including the determination of their crystal structures and electronic properties, would provide valuable insights into the structure-activity relationships of these potential catalysts. nih.gov
Probes for Biological Systems and Mechanistic Biology
The ability of the 3-hydroxy-4-pyridinone scaffold to interact with biological systems, primarily through metal chelation, opens up avenues for its use in the development of probes for studying biological processes.
By attaching a fluorophore to the this compound molecule, it is possible to create fluorescent probes that can be used to visualize and track metal ions within cells and tissues. nih.gov The 3,4-HP moiety would act as the metal-binding component, and the fluorescence properties of the probe would be modulated upon metal chelation. Such probes could be invaluable tools for studying the role of metal ions in various physiological and pathological processes.
Similarly, this compound could be isotopically labeled, for instance with carbon-14 (B1195169) or tritium, to create radiotracers for use in in vivo imaging techniques like positron emission tomography (PET). These labeled compounds would allow for the non-invasive study of the biodistribution and pharmacokinetics of this class of compounds.
Many enzymes, known as metalloenzymes, require a metal ion for their catalytic activity. The ability of this compound to chelate metal ions suggests its potential use as an inhibitor or modulator of such enzymes. By sequestering the essential metal ion from the active site, it could be used to probe the mechanism of these enzymes and to study their role in cellular pathways.
Furthermore, by virtue of its ability to cross cell membranes, which can be influenced by the n-propyl group, this compound could be used to study cellular processes that are dependent on metal ion homeostasis.
Advanced Materials and Nanotechnology (as functional components)
The functional properties of the 3-hydroxy-4-pyridinone scaffold can be harnessed in the development of advanced materials and in the field of nanotechnology.
By incorporating this compound into polymer chains, it is possible to create functional polymers with metal-binding capabilities. These polymers could find applications as selective adsorbents for heavy metals, as catalysts, or as responsive materials that change their properties in the presence of specific metal ions.
Furthermore, this compound can be used to functionalize the surface of nanoparticles, such as gold or iron oxide nanoparticles. mdpi.commdpi.com This surface modification would impart the nanoparticles with the ability to selectively bind to metal ions, opening up possibilities for their use in targeted drug delivery, bioimaging, and environmental sensing. The n-propyl group could play a role in controlling the dispersibility and stability of the functionalized nanoparticles in different media. Future research in this direction could lead to the development of novel nanomaterials with tailored properties for a wide range of applications.
Incorporation into Hybrid Organic-Inorganic Materials
The functional groups of this compound make it a promising candidate for integration into hybrid organic-inorganic materials. The pyridine (B92270) nitrogen can coordinate with metal centers, while the hydroxyl group can form hydrogen bonds or covalent linkages with inorganic components. This could lead to the development of novel materials with tailored optical, electronic, or catalytic properties. For instance, pyridinium-based silsesquioxanes have been synthesized, demonstrating the viability of incorporating pyridine moieties into silica-based networks. These hybrid materials can exhibit enhanced thermal stability and tunable surface properties.
Table 1: Potential Hybrid Materials Incorporating this compound
| Inorganic Component | Potential Linkage with this compound | Potential Applications of Hybrid Material |
| Silica (SiO₂) | Covalent bonding via the hydroxyl group | Catalysis, sensing, chromatography |
| Metal Oxides (e.g., TiO₂, ZnO) | Coordination with the pyridine nitrogen | Photocatalysis, solar cells, antibacterial coatings |
| Layered Double Hydroxides (LDHs) | Intercalation or surface adsorption | Drug delivery, anion exchange, flame retardants |
Surface Modification and Functionalization
The reactivity of the hydroxyl group and the coordinating ability of the pyridine nitrogen in this compound make it a suitable agent for surface modification and functionalization. It could be grafted onto the surface of various substrates, such as nanoparticles, polymers, and metal surfaces, to impart specific functionalities. For example, the modification of layered double hydroxide (B78521) nanoparticles with organic molecules can enhance their dispersibility and biocompatibility for biomedical applications nih.gov. The n-propyl group can also influence the hydrophobic-hydrophilic balance of the modified surface.
Table 2: Potential Applications in Surface Modification
| Substrate | Purpose of Modification | Potential Outcome |
| Metal Nanoparticles | Stabilization, introduction of specific binding sites | Enhanced catalytic activity, targeted drug delivery |
| Polymer Surfaces | Improved biocompatibility, altered surface energy | Medical implants, anti-fouling coatings |
| Inorganic Supports | Creation of active sites for catalysis | Heterogeneous catalysis with improved selectivity |
Agrochemical and Crop Protection Research (mechanistic/environmental fate)
Pyridine derivatives are a well-established class of compounds in the agrochemical industry, with many exhibiting herbicidal, insecticidal, or fungicidal properties researchgate.net. The strategic inclusion of a pyridine ring in pesticide molecular design has been shown to improve compound activity researchgate.net. The this compound scaffold could serve as a basis for the development of new agrochemicals. The n-propyl group at the 4-position may influence the compound's uptake, translocation, and binding to target enzymes in pests or weeds.
Future Research Opportunities and Challenges
The exploration of this compound presents several exciting research opportunities and challenges that could unlock its full potential.
The development of efficient and selective synthetic routes to this compound and its derivatives is a primary research challenge. While general methods for the synthesis of substituted pyridines exist, optimizing these for this specific compound is crucial for its availability for further research. Potential synthetic strategies could involve:
Multi-component reactions: These offer a streamlined approach to constructing the substituted pyridine ring in a single step from simple precursors nih.govresearchgate.net.
Cross-coupling reactions: Modern cross-coupling methods could be employed to introduce the n-propyl group at the 4-position of a pre-functionalized 3-hydroxypyridine (B118123) core.
Functionalization of pyridine: Direct C-H functionalization of a pyridine derivative could provide a more atom-economical route chemrxiv.org.
Modification of existing compounds: For example, a patented method describes the preparation of 3-hydroxypyridine from 3-chloropyridine (B48278) google.com. Another patent details a method for synthesizing 3-hydroxypyridine derivatives from 2-acylfuran google.com.
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science, and these technologies could be instrumental in exploring the potential of this compound nih.govmdpi.comspringernature.com. AI algorithms can be used to:
Predict properties: ML models can be trained to predict the physicochemical and biological properties of derivatives of this compound, guiding the synthesis of compounds with desired characteristics springernature.com.
De novo design: Generative AI models can design novel molecules based on the this compound scaffold with optimized properties for specific applications, such as high binding affinity to a biological target news-medical.net.
Reaction prediction: AI tools can assist in planning the synthesis of new derivatives by predicting reaction outcomes and suggesting optimal reaction conditions.
For any potential large-scale application of this compound, the development of sustainable and economical production methods is paramount. This aligns with the growing emphasis on green chemistry in the chemical industry nih.govresearchgate.netbenthamscience.com. Research in this area could focus on:
Use of renewable feedstocks: Investigating the synthesis of the pyridine ring from biomass-derived starting materials rsc.org.
Green solvents and catalysts: Employing environmentally benign solvents like water or ionic liquids and developing recyclable catalysts to minimize waste benthamscience.com.
Flow chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate scaling up of the synthesis.
Biocatalysis: Exploring the use of enzymes to catalyze specific steps in the synthesis could lead to milder reaction conditions and higher selectivity.
Q & A
Q. What are the recommended synthetic routes for 3-Hydroxy-4-n-propylpyridine, and what challenges are associated with its purification?
Methodological Answer: Synthesis of this compound can be achieved via nucleophilic substitution or catalytic hydrogenation of pre-functionalized pyridine precursors. For example, halogenated pyridine intermediates (e.g., 4-chloropyridine derivatives) may undergo hydroxylation under basic conditions or via Pd-catalyzed coupling reactions . Challenges in purification often arise due to byproducts like unreacted starting materials or regioisomers. Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended, with monitoring via TLC. Recrystallization using polar solvents (e.g., ethanol/water mixtures) can further improve purity. Ensure inert atmospheres during synthesis to prevent oxidation of the hydroxyl group .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR : Look for the hydroxyl proton (δ ~5–6 ppm, broad singlet) and propyl chain signals (δ 0.8–1.6 ppm for CH₃ and CH₂ groups). Aromatic protons on the pyridine ring typically appear between δ 7.5–8.5 ppm, with coupling patterns confirming substitution positions.
- ¹³C NMR : The hydroxyl-bearing carbon (C-3) resonates at δ ~150–160 ppm, while the propyl carbons appear at δ 10–35 ppm.
- Mass Spectrometry (MS): ESI-MS or EI-MS should show a molecular ion peak matching the molecular weight (e.g., [M+H]⁺ at m/z 167.1 for C₉H₁₃NO). Fragmentation patterns can confirm the propyl and hydroxyl substituents.
- IR Spectroscopy : A broad O–H stretch (~3200–3600 cm⁻¹) and aromatic C–N/C–C stretches (~1600 cm⁻¹) are key indicators .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory data regarding the stability of this compound under varying pH conditions?
Methodological Answer: Contradictory stability reports may arise from differences in experimental conditions (e.g., buffer composition, temperature). To address this:
- pH-Dependent Stability Studies : Conduct accelerated degradation tests (e.g., 40°C, 75% RH) across a pH range (1–12) using HPLC to monitor degradation products. For acidic conditions, expect hydrolysis of the propyl chain; in basic conditions, hydroxyl group oxidation may dominate .
- Control Experiments : Compare results under inert (N₂) vs. ambient atmospheres to isolate oxidation pathways. Use LC-MS to identify degradation products (e.g., ketones or carboxylic acids from oxidation).
- Statistical Analysis : Apply multivariate analysis (e.g., ANOVA) to quantify variability between studies and identify critical factors (e.g., pH, ionic strength) .
Q. How can computational chemistry be applied to predict the reactivity of this compound in novel synthetic pathways?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the hydroxyl group’s electron-donating effects may activate the pyridine ring at specific positions for substitution .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., polarity effects on hydroxyl group reactivity).
- Reaction Pathway Modeling : Use software like Gaussian or ORCA to model transition states for proposed reactions (e.g., esterification of the hydroxyl group) .
Q. What are the common sources of variability in reported biological activity data for this compound derivatives, and how can they be mitigated?
Methodological Answer: Variability often stems from:
- Purity Issues : Impurities (e.g., regioisomers) can skew bioassay results. Implement rigorous QC via HPLC (>95% purity threshold) and NMR .
- Solvent Effects : Biological activity may vary with solvent choice (e.g., DMSO vs. aqueous buffers). Standardize solvent systems and include vehicle controls.
- Assay Conditions : Differences in cell lines, incubation times, or endpoint measurements. Use validated protocols (e.g., OECD guidelines) and replicate experiments across independent labs .
Contradiction Analysis in Published Data
Q. How should researchers address discrepancies in reported spectral data for this compound across studies?
Methodological Answer:
- Cross-Validation : Compare data with authenticated standards or databases (e.g., NIST Chemistry WebBook, PubChem). For example, discrepancies in ¹H NMR shifts may arise from solvent effects (CDCl₃ vs. D₂O) or pH-dependent tautomerism .
- Reproducibility Trials : Replicate key experiments under identical conditions (e.g., concentration, temperature) to isolate procedural errors.
- Meta-Analysis : Systematically review literature to identify trends (e.g., solvent-dependent shifts) and publish errata for inconsistent data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
